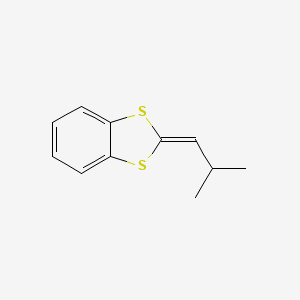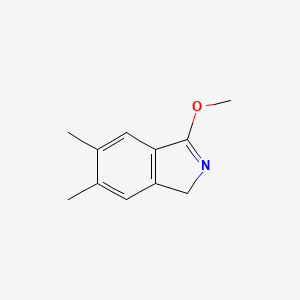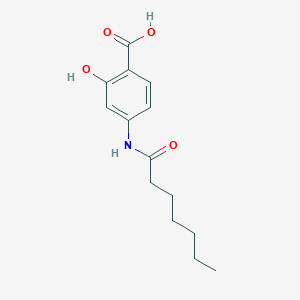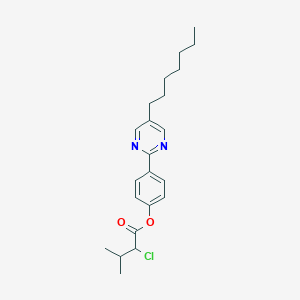
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a butanoic acid backbone with a chloro and methyl substitution, and a phenyl ester group attached to a pyrimidinyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form butanoic acid and the corresponding alcohol.
Oxidation: Oxidizing agents can convert the ester into carboxylic acids or other oxidized products.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Butanoic acid and the corresponding alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The chloro and methyl substitutions may enhance its binding affinity and specificity for certain biological targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
Butanoic acid, 4-chloro-, methyl ester: Shares a similar ester structure but lacks the pyrimidinyl ring.
Butanoic acid, 3-methyl-, heptyl ester: Similar backbone but different substitutions and ester group.
Uniqueness
Butanoic acid, 2-chloro-3-methyl-, 4-(5-heptyl-2-pyrimidinyl)phenyl ester is unique due to its combination of chloro, methyl, and pyrimidinyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
112493-48-8 |
|---|---|
分子式 |
C22H29ClN2O2 |
分子量 |
388.9 g/mol |
IUPAC 名称 |
[4-(5-heptylpyrimidin-2-yl)phenyl] 2-chloro-3-methylbutanoate |
InChI |
InChI=1S/C22H29ClN2O2/c1-4-5-6-7-8-9-17-14-24-21(25-15-17)18-10-12-19(13-11-18)27-22(26)20(23)16(2)3/h10-16,20H,4-9H2,1-3H3 |
InChI 键 |
PHDGAURDIAKSFN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C(C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
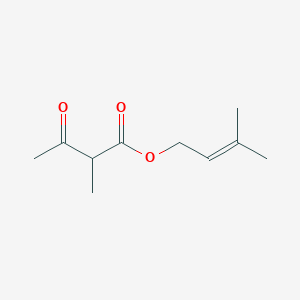
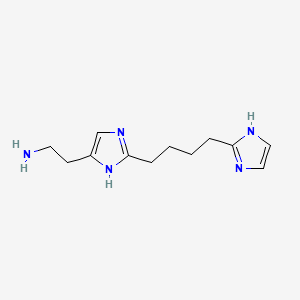
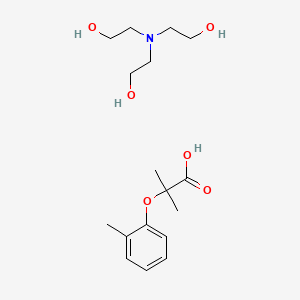
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
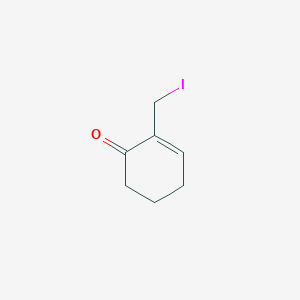
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

